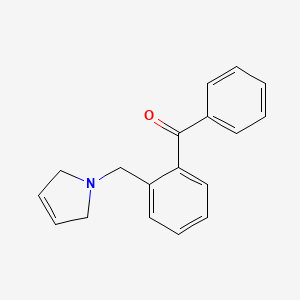

2-(3-Pyrrolinomethyl)benzophenone

Descripción

Contextualization of Benzophenone (B1666685) Derivatives in Contemporary Chemistry

Benzophenone and its derivatives represent a ubiquitous and historically significant scaffold in organic and medicinal chemistry. nih.govrsc.org The parent compound, benzophenone, was initially recognized for its utility as a UV stabilizer in polymers and an ingredient in perfumes, owing to its capacity to absorb ultraviolet radiation. nih.gov Over time, the focus of research shifted towards creating functionalized derivatives by substituting the aromatic rings to modify their electronic properties.

The versatility of the benzophenone framework allows it to serve as a foundational structure for a wide array of molecules with diverse biological activities. rsc.org Synthetic benzophenone motifs are present in numerous natural products and have been extensively investigated for applications in medicinal chemistry, including the development of anticancer, anti-inflammatory, antimicrobial, and antiviral agents. nih.govrsc.org For example, derivatives have been synthesized to act as inhibitors of enzymes like cyclooxygenase (COX) and p38 mitogen-activated protein kinase (MAPK), which are implicated in inflammation. nih.gov Furthermore, benzophenone-thiazole derivatives have been explored for their potential to inhibit vascular endothelial growth factor A (VEGF-A), a key mediator in tumor angiogenesis. nih.gov The continuous exploration of this scaffold involves creating hybrids with other biologically active moieties, such as pyrazole, to develop novel therapeutic candidates. nih.gov

Table 2: Evolution of Benzophenone Derivatives

| Derivative | Key Modification | Historical/Research Application |

| Benzophenone | None | UV stabilizers, perfumes, photoinitiators nih.gov |

| 4-Methylbenzophenone | Methyl group at the para position | Pharmaceutical intermediates |

| Hydroxylated Benzophenones | Hydroxyl group substitution | Mimicking natural analogues, anti-inflammatory, anticancer applications nih.gov |

| Pyrrolinomethyl-substituted Benzophenones | Nitrogen-containing side chain | Catalysis, drug design |

Significance of the Pyrroline (B1223166) Moiety in Benzophenone Structures

The incorporation of a pyrroline moiety, specifically a 2,5-dihydropyrrole ring, into the benzophenone structure introduces distinct steric and electronic characteristics. alfa-chemistry.com The pyrrolidine (B122466) ring, a saturated relative of pyrroline, is a prominent five-membered nitrogen heterocycle frequently used by medicinal chemists. nih.govfrontiersin.org This interest stems from its ability to introduce three-dimensionality to a molecule due to the sp³-hybridized carbons and the non-planar nature of the ring. nih.gov This structural feature is valuable in designing molecules that can effectively interact with biological targets. nih.gov Pyrrolidine and its unsaturated counterpart, pyrroline, are core structures in many natural products, alkaloids, and pharmacologically active agents. frontiersin.orgnih.gov

In the context of 2-(3-Pyrrolinomethyl)benzophenone, the pyrrolinomethyl group (–CH₂–C₄H₆N) provides conformational flexibility. The five-membered ring can adopt various conformations, which can be advantageous for binding in catalytic or supramolecular systems. Electronically, the nitrogen atom in the pyrroline ring can act as an electron donor through resonance, which increases the electron density of the benzophenone's carbonyl group. This electronic modulation can enhance the nucleophilicity of the ketone's oxygen atom. The nitrogen atom also functions as a Lewis base, enabling the compound to form complexes with transition metals.

Research Trajectories for 2-(3-Pyrrolinomethyl)benzophenone in Specialized Chemical Disciplines

The unique structural and electronic properties of 2-(3-Pyrrolinomethyl)benzophenone have opened several avenues for its investigation in specialized chemical fields.

Coordination Chemistry and Catalysis: The Lewis basicity of the pyrrolidine nitrogen allows it to coordinate with transition metals. This property is leveraged in catalysis, where palladium(II) complexes of related benzophenone derivatives have been shown to be effective catalysts for reactions like the Suzuki-Miyaura coupling, achieving high turnover numbers.

Materials Science: Certain derivatives, such as 4'-fluoro-2-(3-pyrrolinomethyl)benzophenone, have been studied for their properties related to Thermally Activated Delayed Fluorescence (TADF). These compounds can exhibit small singlet-triplet energy gaps, which facilitates efficient reverse intersystem crossing. This characteristic is highly desirable for the development of next-generation organic light-emitting diodes (OLEDs) used in energy-efficient displays.

Biochemical Research: The compound has been noted for its interactions with biomolecules. Studies have indicated that it can interact with cytochrome P450 enzymes, which are central to metabolic processes. Such interactions can potentially inhibit or alter enzyme activity. Research also explores how these compounds might affect metabolic pathways, such as by influencing the production of reactive oxygen species (ROS) or interacting with transcription factors to modulate gene expression.

Structure

3D Structure

Propiedades

IUPAC Name |

[2-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO/c20-18(15-8-2-1-3-9-15)17-11-5-4-10-16(17)14-19-12-6-7-13-19/h1-11H,12-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJUBMKAYPSOSAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60643912 | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898762-77-1 | |

| Record name | [2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl]phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898762-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {2-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60643912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 3 Pyrrolinomethyl Benzophenone

Advanced Synthetic Pathways to Access the Core Benzophenone (B1666685) Skeleton

The benzophenone scaffold is a ubiquitous structure in medicinal chemistry and materials science. rsc.org Its synthesis is well-established, with modern methods focusing on efficiency, selectivity, and functional group tolerance.

Photochemical Synthesis Routes of Benzophenone Scaffolds

Photochemistry offers unique pathways for chemical transformations by accessing excited electronic states of molecules. While direct photochemical construction of the benzophenone skeleton is less common than ground-state methods, the photochemical behavior of benzophenone itself is a cornerstone of organic photochemistry. A classic example is the photoreductive coupling of benzophenone in the presence of a hydrogen donor like 2-propanol to form benzopinacol. ijpda.orgyoutube.com

In this reaction, benzophenone is excited by UV light to its triplet state. This excited molecule then abstracts a hydrogen atom from the solvent, generating two diphenyl ketyl radicals which then dimerize. youtube.com This reactivity highlights the potential for radical-based synthetic strategies originating from the benzophenone core. Furthermore, benzophenone derivatives are widely used as photocatalysts for hydrogen atom transfer (HAT) reactions, enabling the formation of C-C bonds by generating carbon-centered radicals from otherwise unactivated C-H bonds. acs.orgnih.gov This principle can be harnessed in complex synthetic designs.

Transition Metal-Catalyzed Coupling Reactions for Benzophenone Formation

Transition metal catalysis provides the most versatile and widely employed methods for constructing benzophenone scaffolds. These reactions are prized for their high yields and broad substrate scope.

Friedel-Crafts Acylation: The most traditional and direct method is the Friedel-Crafts acylation, where an aromatic ring reacts with a benzoyl chloride derivative in the presence of a Lewis acid catalyst. google.com Modern variations focus on developing more environmentally benign and reusable catalysts.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions represent a powerful alternative for assembling the diaryl ketone structure. chemie-brunschwig.ch These methods typically involve the coupling of an aryl organometallic reagent with an aryl halide or triflate. Key examples include:

Suzuki-Miyaura Coupling: This reaction pairs an arylboronic acid with an aryl halide in the presence of a palladium catalyst and a base. It is known for its mild reaction conditions and the low toxicity of its boron-based reagents. chemie-brunschwig.ch

Stille Coupling: This involves the reaction of an organostannane (aryltin) reagent with an organic electrophile, catalyzed by palladium. chemie-brunschwig.ch

Buchwald-Hartwig Amination: While primarily used for C-N bond formation, related palladium-catalyzed systems can be adapted for C-C bond-forming reactions that lead to ketone structures. For instance, regioselective amination has been used to functionalize pre-formed bromobenzophenones. nih.gov

Another strategy involves the palladium-catalyzed coupling of aryl chlorides with benzophenone hydrazone, which can be subsequently hydrolyzed to provide the desired benzophenone structure. sioc-journal.cn

| Reaction Type | Catalyst/Reagents | Key Features | Reference |

|---|---|---|---|

| Friedel-Crafts Acylation | Benzoyl Chloride, Lewis Acid (e.g., AlCl3) | Direct, classic method; can have regioselectivity issues. | google.com |

| Suzuki-Miyaura Coupling | Pd Catalyst, Arylboronic Acid, Aryl Halide, Base | Mild conditions, low toxicity of reagents. | chemie-brunschwig.ch |

| Stille Coupling | Pd Catalyst, Organostannane, Organic Electrophile | Effective but uses toxic organotin reagents. | chemie-brunschwig.ch |

| Jones Oxidation | Alcohol Precursor, CrO3/H2SO4 | Oxidation of a secondary alcohol formed from cross-coupling of an aldehyde and an aryl halide. | nih.gov |

Stereoselective Synthesis of the Pyrroline (B1223166) Ring System

The pyrroline ring, particularly 3-pyrroline (B95000), is a valuable heterocyclic building block. rsc.orgorganic-chemistry.org Its synthesis with stereochemical control is crucial for creating biologically active molecules.

Enantioselective Approaches to 3-Pyrroline Construction

Achieving enantioselectivity in the synthesis of the 3-pyrroline ring can be accomplished through several sophisticated strategies.

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral heterocycles. Chiral imidazolidinone catalysts, for example, can activate α,β-unsaturated aldehydes towards a cascade addition-cyclization reaction with tryptamine (B22526) derivatives to form complex pyrroloindoline architectures with excellent enantioselectivity (up to 94% ee). pnas.orgprinceton.edu This iminium catalysis strategy lowers the LUMO of the aldehyde, facilitating a highly controlled conjugate addition. pnas.org

Transition Metal Catalysis: Chiral transition metal complexes are highly effective for asymmetric cyclization reactions. A notable example is the gold-catalyzed asymmetric cyclization of propargylic sulfonamides. organic-chemistry.org Depending on the enantiomer of the chiral ligand used, this cooperative catalysis can produce either 2,5-cis or 2,5-trans-3-pyrrolines with high diastereoselectivity and enantioselectivity. Silver-catalyzed 5-endo-dig cyclization of enantiopure acetylene-containing amino acids also provides a route to enantiomerically pure 2,5-disubstituted pyrrolines. researchgate.net

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials, such as amino acids, to impart chirality to the final product. For instance, 3-substituted prolines have been synthesized enantioselectively starting from commercially available 3-hydroxy-(S)-2-proline. researchgate.net

| Methodology | Catalyst/Reagent | Substrates | Outcome | Reference |

|---|---|---|---|---|

| Organocatalytic Cascade | Chiral Imidazolidinone | Tryptamines, α,β-Unsaturated Aldehydes | High yield, up to 94% ee | pnas.org |

| Gold-Catalyzed Cyclization | Au-Ligand Complex | Propargylic Sulfonamides | Excellent ds and ee | organic-chemistry.org |

| Phase-Transfer Catalysis | Chiral Phase-Transfer Catalyst | Glycine Ester, α,β-Unsaturated Aldehydes | Good to high ee | researchgate.net |

Diastereoselective Control in Pyrroline Annulation

When constructing rings with multiple stereocenters, controlling the relative stereochemistry (diastereoselectivity) is paramount. Annulation, or ring-forming, reactions often proceed through mechanisms that allow for such control.

Cascade Reactions: One-pot cascade reactions are highly efficient for building complex molecular scaffolds with defined stereochemistry. For example, a highly diastereoselective synthesis of pyranopyrazoles, which creates three contiguous stereogenic centers, proceeds through a KOBut-mediated cascade annulation of chalcone (B49325) epoxides and pyrazolone. nih.gov Similar principles can be applied to pyrroline synthesis. A three-component reaction involving 5-arylidene thiazolidine-2,4-diones, isatin, and secondary amino acids, catalyzed by l-proline (B1679175) functionalized magnetic nanorods, yields spirocyclic pyrrolidines with a high level of diastereoselectivity. nih.gov

Metal-Catalyzed Rearrangements: The gold-catalyzed reaction of isoxazolines and ynamides leads to 2-amino-1-pyrrolines through a process involving C–N bond formation followed by a rearrangement. This pathway allows for the diastereoselective construction of the pyrroline ring, with the relative stereochemistry being controlled during the rearrangement step. chemrxiv.org

Substrate Control: The stereochemistry of the starting material can direct the outcome of the cyclization. In the synthesis of pyrroloisoquinolines, N-acyliminium chemistry is applied to non-racemic, bicyclic lactam substrates. The inherent chirality of the starting material guides the cyclization to produce the desired diastereomer. researchgate.net

Chemical Functionalization and Derivatization Strategies for 2-(3-Pyrrolinomethyl)benzophenone

Once the core structure of 2-(3-Pyrrolinomethyl)benzophenone is assembled, it can be further modified to explore structure-activity relationships or to attach it to other molecular entities. The reactivity of the molecule is dictated by its three main functional components: the benzophenone ketone, the aromatic rings, and the 3-pyrroline heterocycle.

Reactions at the Pyrroline Ring:

N-Functionalization: The secondary amine within the pyrroline ring is a prime site for derivatization. It can undergo N-acylation with acid chlorides or anhydrides, or N-alkylation with alkyl halides to introduce a wide variety of substituents.

Double Bond Modification: The endocyclic double bond of the 3-pyrroline is susceptible to a range of reactions. rsc.org Catalytic hydrogenation can reduce it to the corresponding pyrrolidine. It can also undergo dihydroxylation, (di)halogenation, or participate in cycloaddition reactions to build more complex heterocyclic systems.

Reactions at the Benzophenone Moiety:

Carbonyl Group Chemistry: The ketone can be reduced to a secondary alcohol, which can serve as a handle for further functionalization. It can also react with organometallic reagents in Grignard or Wittig-type reactions.

Aromatic Ring Substitution: The two phenyl rings can undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing benzoyl and pyrrolinomethyl groups.

A practical example of derivatization is the synthesis of benzophenone-thiazole derivatives, where a benzophenone containing a carboxylic acid is condensed with various 2-aminothiazoles to create a library of new compounds. nih.gov Similarly, 1,2,3-triazole-benzophenone derivatives have been synthesized via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, showcasing a modern and efficient functionalization strategy. scielo.br

Modification of the Pyrroline Nitrogen Atom

There is no available information in the scientific literature concerning the N-alkylation, N-acylation, or other modifications of the nitrogen atom within the pyrroline ring of 2-(3-Pyrrolinomethyl)benzophenone.

Substitutions on the Benzophenone Phenyl Rings

Details regarding electrophilic or nucleophilic aromatic substitution reactions on the benzophenone core of 2-(3-Pyrrolinomethyl)benzophenone are not described in published research.

Regioselective Introduction of Additional Functionalities

Methodologies for the site-specific introduction of other chemical groups onto the 2-(3-Pyrrolinomethyl)benzophenone scaffold have not been reported.

Elucidation of Reaction Mechanisms Involving 2 3 Pyrrolinomethyl Benzophenone

Photochemical Reactivity and Radical Generation Studies

The photochemical behavior of 2-(3-Pyrrolinomethyl)benzophenone is largely dictated by the benzophenone (B1666685) chromophore, which is known for its efficient population of a triplet excited state upon absorption of UV light. The presence of the aminomethyl substituent, however, can significantly influence these processes.

Upon absorption of ultraviolet radiation, typically in the range of 330-360 nm, the benzophenone moiety in 2-(3-Pyrrolinomethyl)benzophenone is promoted from its ground state (S₀) to an excited singlet state (S₁). This initial excitation is followed by a very rapid and highly efficient process known as intersystem crossing (ISC) to the triplet state (T₁). The efficiency of this ISC is a hallmark of benzophenone and its derivatives, with a quantum yield approaching unity.

The triplet state of benzophenone is characterized by a diradical nature, with an unpaired electron on the carbonyl oxygen and another delocalized within the phenyl rings. This triplet state is relatively long-lived, allowing it to participate in various photochemical reactions. The dynamics of these excited states can be studied using techniques such as laser flash photolysis, which allows for the direct observation of transient species like the triplet state and subsequently formed radicals.

| Excited State | Typical Lifetime | Key Characteristics |

| Singlet (S₁) | Picoseconds | Initially formed upon photoexcitation. |

| Triplet (T₁) | Microseconds to milliseconds | Highly reactive diradical, responsible for subsequent chemistry. |

This table provides typical lifetimes for the excited states of benzophenone derivatives.

A primary reaction pathway for the triplet excited state of benzophenone and its derivatives is hydrogen abstraction from a suitable donor molecule to form a ketyl radical. In the case of 2-(3-Pyrrolinomethyl)benzophenone, this hydrogen abstraction can occur via two main pathways: intermolecularly from a solvent or other substrate, or intramolecularly from the pyrroline (B1223166) ring.

The intramolecular hydrogen abstraction is a particularly interesting pathway. The proximity of the pyrroline ring to the excited benzophenone carbonyl group can facilitate the transfer of a hydrogen atom from a carbon adjacent to the nitrogen atom. This process would result in the formation of a biradical species, with a ketyl radical on the benzophenone moiety and a carbon-centered radical on the pyrroline ring. The efficiency of this intramolecular process is dependent on the stereochemical arrangement of the molecule, which dictates the distance and orientation between the carbonyl oxygen and the abstractable hydrogen atoms.

The radicals generated through hydrogen abstraction are key intermediates in photo-crosslinking reactions. When 2-(3-Pyrrolinomethyl)benzophenone is used in a polymeric system, the benzophenone ketyl radical and the substrate radical can combine to form a covalent bond, leading to the crosslinking of polymer chains.

The mechanism of adduct formation involves the initial hydrogen abstraction from the polymer backbone by the excited benzophenone derivative. The resulting polymer radical can then couple with the ketyl radical, forming a stable covalent adduct. Alternatively, two polymer radicals can combine, leading to a direct crosslink. The specific pathway that predominates will depend on the reaction conditions and the nature of the polymer.

Thermal Decomposition and Rearrangement Mechanisms

While the photochemistry of 2-(3-Pyrrolinomethyl)benzophenone is its most prominent feature, its thermal reactivity is also of interest. At elevated temperatures, the compound may undergo decomposition or rearrangement. The specific pathways for thermal degradation are not well-documented in the literature for this specific compound, but analogies can be drawn from other N-substituted benzophenone derivatives. Potential thermal reactions could include cleavage of the bond between the benzoyl group and the pyrrolinomethyl substituent, or rearrangements involving the pyrroline ring itself. Further experimental studies would be necessary to fully elucidate these mechanisms.

Catalytic Transformations and Mechanistic Insights

One of the most significant applications of benzophenone and its derivatives is as photoinitiators for polymerization reactions. 2-(3-Pyrrolinomethyl)benzophenone can function as a Type II photoinitiator. In this mechanism, the excited triplet state of the benzophenone derivative does not directly generate radicals that initiate polymerization. Instead, it undergoes hydrogen abstraction from a co-initiator, which is typically an amine.

Investigations into Photoredox Catalysis and Electron Transfer Processes

The benzophenone moiety in 2-(3-Pyrrolinomethyl)benzophenone is a well-established photosensitizer. Upon absorption of UV light, it undergoes a transition from the singlet ground state (S₀) to an excited singlet state (S₁), which then rapidly converts to a more stable triplet excited state (T₁) via intersystem crossing. This triplet state is the primary photoactive species and can participate in several photoredox and electron transfer processes.

Hydrogen-Atom Transfer (HAT) and Energy Transfer:

In the presence of a suitable hydrogen donor, the triplet excited state of the benzophenone core can abstract a hydrogen atom, a process central to many photoredox catalytic cycles. nih.gov This inherent reactivity can be exploited to generate radical species that subsequently engage in further chemical transformations. nih.gov For instance, in dual catalytic systems, the excited benzophenone can initiate a reaction by abstracting a hydrogen atom from a substrate, which then enters a separate catalytic cycle, such as one involving nickel. nih.gov

The pyrrolinomethyl substituent, particularly the C-H bonds adjacent to the nitrogen atom, can potentially act as an intramolecular hydrogen donor. However, the primary role of the amino group is more likely to be as an electron donor, which can influence the electron transfer processes.

Electron Transfer Mechanisms:

The electron-donating nature of the pyrrolinomethyl group can modulate the electronic properties of the benzophenone core, potentially influencing the rates and pathways of electron transfer reactions. The interaction of triplet-excited benzophenones with amino acids has been shown to proceed via proton-coupled electron transfer (PCET), where electron transfer is followed by a proton transfer. rsc.orgx-mol.com A similar mechanism can be postulated for 2-(3-Pyrrolinomethyl)benzophenone, especially in protic solvents.

Upon photoexcitation, an electron can be transferred from a suitable donor to the triplet-excited benzophenone, forming a benzophenone ketyl radical anion. Conversely, the excited benzophenone can also act as an electron donor. nih.gov The specific pathway, whether oxidative or reductive quenching, depends on the reaction conditions and the nature of other species present in the system.

The general mechanisms of photoredox catalysis involving a benzophenone derivative can be summarized as follows:

| Step | Process | Description |

| 1 | Photoexcitation | Benzophenone absorbs a photon and is promoted to its triplet excited state (BP). |

| 2 | Energy Transfer | BP transfers its energy to a substrate, which then undergoes a chemical reaction. |

| 3 | Electron Transfer (Reductive Quenching) | BP* accepts an electron from a donor to form the benzophenone radical anion (BP•⁻). |

| 4 | Electron Transfer (Oxidative Quenching) | BP* donates an electron to an acceptor to form the benzophenone radical cation (BP•⁺). |

| 5 | Hydrogen Atom Transfer | BP* abstracts a hydrogen atom from a donor to form the benzophenone ketyl radical (BPH•). |

Mechanisms of Interaction in Supramolecular Assemblies

The unique architecture of 2-(3-Pyrrolinomethyl)benzophenone, featuring both a hydrophobic benzophenone moiety and a potentially interactive pyrrolinomethyl group, makes it a candidate for incorporation into supramolecular assemblies. These non-covalent structures can influence the photochemical behavior of the compound and enable novel applications.

Formation of Photoactive Supramolecular Structures:

Benzophenone derivatives have been successfully functionalized and incorporated into self-assembling systems, such as dipeptides, to create photoactive supramolecular gels. nih.govchemrxiv.orgwhiterose.ac.uk In these assemblies, the benzophenone units can be localized, allowing for spatially controlled photopolymerization. nih.govchemrxiv.orgwhiterose.ac.uk The self-assembly is driven by non-covalent interactions like hydrogen bonding, π-π stacking, and hydrophobic effects.

For 2-(3-Pyrrolinomethyl)benzophenone, the pyrrolino group can participate in hydrogen bonding, either as a hydrogen bond acceptor (via the nitrogen lone pair) or potentially as a donor if protonated. The benzophenone core can engage in π-π stacking interactions with other aromatic systems. These interactions can lead to the formation of well-ordered aggregates, such as micelles or fibers, in appropriate solvents.

Modulation of Photophysical Properties in Supramolecular Systems:

The formation of supramolecular assemblies can significantly alter the photophysical properties of the constituent chromophores. The close proximity and defined orientation of the benzophenone units within an assembly can lead to changes in their absorption and emission spectra. For example, a bathochromic (red) shift in the absorption spectrum is often observed upon aggregation. chemrxiv.org

Furthermore, the reaction mechanisms within these assemblies can be distinct from those in solution. The restricted environment of a supramolecular structure can favor certain reaction pathways over others. For instance, intramolecular reactions might be facilitated, or intermolecular processes could be enhanced due to the high local concentration of reactants.

The potential interactions and their consequences in supramolecular assemblies of 2-(3-Pyrrolinomethyl)benzophenone are outlined below:

| Interaction Type | Participating Moieties | Potential Consequence |

| Hydrogen Bonding | Pyrrolino nitrogen, solvent, or other functional groups | Directional self-assembly, altered solubility |

| π-π Stacking | Benzophenone aromatic rings | Formation of stacked aggregates, altered photophysical properties |

| Hydrophobic Interactions | Benzophenone core | Aggregation in polar solvents, formation of micellar structures |

| Coordination | Pyrrolino nitrogen and a metal center | Formation of metallo-supramolecular assemblies with unique catalytic or photophysical properties |

Mass Spectrometry (MS) for Molecular Fragmentation and Identification

Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of 2-(3-Pyrrolinomethyl)benzophenone through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion, allowing for the unambiguous determination of its elemental composition. For 2-(3-Pyrrolinomethyl)benzophenone, with a molecular formula of C₁₈H₁₇NO, the theoretical monoisotopic mass is 263.1310 g/mol . HRMS analysis, typically using techniques like time-of-flight (TOF) or Orbitrap mass analyzers, can confirm this exact mass with high precision, distinguishing it from other compounds with the same nominal mass. This is a critical first step in the structural verification of the synthesized molecule. The high mass accuracy of HRMS is also crucial for identifying potential adducts, such as sodium or potassium adducts, that may form during the ionization process.

Table 1: Theoretical Mass Data for 2-(3-Pyrrolinomethyl)benzophenone

| Parameter | Value |

| Molecular Formula | C₁₈H₁₇NO |

| Molecular Weight | 263.33 g/mol |

| Exact Monoisotopic Mass | 263.131014166 g/mol |

This table presents the calculated molecular weight and exact mass for the specified compound.

Tandem Mass Spectrometry for Structural Elucidation of Fragments

Tandem mass spectrometry (MS/MS) is employed to probe the intricate structural details of 2-(3-Pyrrolinomethyl)benzophenone by inducing fragmentation of the precursor ion and analyzing the resulting product ions. This technique allows for the identification of characteristic fragmentation pathways, which serve as a fingerprint for the molecule's structure. For instance, the fragmentation of the [M+H]⁺ ion of 2-(3-Pyrrolinomethyl)benzophenone would likely involve cleavage of the bond between the benzophenone moiety and the pyrrolinomethyl group, as well as fragmentation within the pyrroline ring itself. Analysis of these fragment ions provides conclusive evidence for the connectivity of the different structural components of the molecule. rsc.orgnih.gov In complex biological or environmental samples, ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) can be used for the sensitive and selective detection of this compound and its derivatives. rsc.orgnih.gov

Time-Resolved Spectroscopy for Excited State Dynamics

Time-resolved spectroscopic techniques are pivotal for understanding the behavior of 2-(3-Pyrrolinomethyl)benzophenone upon photoexcitation. These methods allow for the direct observation of transient species and the measurement of their lifetimes, providing insights into the photochemical and photophysical processes that occur on ultrafast timescales.

Transient Absorption Spectroscopy of Photo-generated Intermediates

Transient absorption (TA) spectroscopy is a powerful technique to study the excited states of molecules like benzophenone and its derivatives. edinst.comedinst.combgsu.edu Upon excitation with a short laser pulse, the molecule is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a longer-lived triplet state (T₁). bgsu.edudrugbank.com TA spectroscopy monitors the absorption of a probe light pulse by these transient species as a function of time after the initial excitation. rsc.org For 2-(3-Pyrrolinomethyl)benzophenone, TA studies would reveal the characteristic absorption spectra of its singlet and triplet excited states. The kinetics of the rise and decay of these transient signals provide information about the rates of intersystem crossing, internal conversion, and quenching processes. edinst.comresearchgate.net For example, the triplet state of benzophenone is known to be a potent hydrogen abstractor, and TA spectroscopy can be used to follow the kinetics of its reactions with hydrogen-donor solvents or other molecules, leading to the formation of ketyl radicals. nih.gov

Table 2: Key Parameters from Transient Absorption Spectroscopy

| Parameter | Description | Typical Information Gained |

| Transient Spectrum | Absorption spectrum of the excited state species. | Identification of singlet and triplet states, and other intermediates. |

| Rise Time | The time it takes for the transient signal to appear. | Rate of formation of the excited state (e.g., intersystem crossing). |

| Decay Time | The time it takes for the transient signal to disappear. | Lifetime of the excited state, rates of decay pathways (e.g., quenching, reaction). |

This table outlines the primary parameters obtained from transient absorption spectroscopy and their significance in understanding excited state dynamics.

Time-Correlated Single Photon Counting (TCSPC) for Fluorescence Lifetimes

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring the fluorescence lifetimes of molecules. uniklinikum-jena.depicoquant.comucsd.edunih.gov While benzophenone itself has a very low fluorescence quantum yield due to efficient intersystem crossing, the introduction of the pyrrolinomethyl substituent could potentially alter its photophysical properties. TCSPC measures the time delay between the excitation pulse and the detection of single emitted photons. arxiv.org By repeating this process many times, a histogram of photon arrival times is constructed, which represents the fluorescence decay profile. uniklinikum-jena.depicoquant.com The fluorescence lifetime is a characteristic property of the excited state and can be influenced by factors such as the solvent environment and the presence of quenchers. For 2-(3-Pyrrolinomethyl)benzophenone, TCSPC measurements would provide valuable information on the lifetime of its singlet excited state and the efficiency of competing deactivation pathways.

X-ray Crystallography for Solid-State Structure Determination

Advanced Spectroscopic Characterization and Structural Analysis

Analysis of Molecular Packing and Intermolecular Interactions

The molecular packing and intermolecular interactions of a crystalline compound are fundamental to understanding its solid-state properties. This analysis involves the detailed examination of the crystal lattice to determine how individual molecules are arranged and the nature of the non-covalent forces that govern this arrangement. For the compound 2-(3-Pyrrolinomethyl)benzophenone , a comprehensive analysis of its crystal structure would be required to elucidate these features.

However, a thorough search of publicly available scientific literature and crystallographic databases did not yield specific single-crystal X-ray diffraction data for 2-(3-Pyrrolinomethyl)benzophenone . Such data is the prerequisite for a detailed discussion of its molecular packing and intermolecular interactions.

In the absence of specific crystallographic data for 2-(3-Pyrrolinomethyl)benzophenone , a speculative analysis based on the known crystal structure of the parent molecule, benzophenone (B1666685) , and related derivatives can provide some insight into the types of interactions that might be expected. The crystal structure of benzophenone is well-documented and typically exhibits a packing arrangement dominated by van der Waals forces and potential C-H···O hydrogen bonds. The two phenyl rings in benzophenone are not coplanar, adopting a twisted conformation that influences how the molecules pack in the crystal lattice.

The introduction of the 2-(3-pyrrolinomethyl) substituent would significantly alter this packing. The pyrroline (B1223166) ring introduces a non-aromatic, flexible, and polar component. The nitrogen atom in the pyrroline ring can act as a hydrogen bond acceptor, and if protonated, as a hydrogen bond donor. The methylene (B1212753) bridge provides additional conformational flexibility.

Therefore, in a hypothetical crystal structure of 2-(3-Pyrrolinomethyl)benzophenone , one would anticipate a more complex network of intermolecular interactions compared to unsubstituted benzophenone . These could include:

C-H···O Hydrogen Bonds: Interactions between the carbonyl oxygen of the benzophenone moiety and hydrogen atoms on the phenyl rings or the pyrroline ring of neighboring molecules.

C-H···π Interactions: The electron-rich π systems of the phenyl rings could interact with hydrogen atoms from adjacent molecules.

π-π Stacking: The phenyl rings of adjacent molecules might engage in π-π stacking interactions, although the steric bulk of the pyrrolinomethyl group could influence the geometry and extent of such interactions.

N···H or N-H···O/N Hydrogen Bonds: The nitrogen atom of the pyrroline ring could participate in hydrogen bonding, either as an acceptor or, if protonated, as a donor, with suitable atoms on neighboring molecules.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties that govern the behavior of 2-(3-Pyrrolinomethyl)benzophenone.

Density Functional Theory (DFT) is a widely used computational method to determine the electronic ground state properties of molecules. By approximating the electron density, DFT can accurately predict molecular geometries, energies, and other key characteristics. For 2-(3-Pyrrolinomethyl)benzophenone, DFT calculations would typically be employed to optimize the molecular structure, providing information on bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Furthermore, DFT is instrumental in calculating electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and electronic stability. A smaller gap generally suggests higher reactivity. The distribution of these frontier orbitals can also reveal the likely sites for nucleophilic and electrophilic attack.

Table 1: Calculated Ground State Properties of 2-(3-Pyrrolinomethyl)benzophenone using DFT (Note: The following data is illustrative and represents typical outputs from DFT calculations.)

| Property | Value |

|---|---|

| Optimized Ground State Energy | -850.123 Hartrees |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

To investigate the behavior of 2-(3-Pyrrolinomethyl)benzophenone upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice. sonar.chrsc.org TD-DFT extends the principles of DFT to study electronic excited states, providing valuable information about a molecule's photophysical and photochemical properties. sonar.chrsc.org

TD-DFT calculations can predict the vertical excitation energies, which correspond to the energy required to promote an electron from the ground state to an excited state without a change in molecular geometry. These energies are crucial for interpreting experimental UV-Vis absorption spectra. The calculations also yield oscillator strengths, which are related to the intensity of the absorption bands. By analyzing the molecular orbitals involved in these electronic transitions, the nature of the excited states (e.g., n→π* or π→π) can be characterized. This is particularly relevant for benzophenone (B1666685) derivatives, where the n→π transition of the carbonyl group plays a significant role in their photochemistry.

Table 2: Calculated Excited State Properties of 2-(3-Pyrrolinomethyl)benzophenone using TD-DFT (Note: The following data is illustrative and represents typical outputs from TD-DFT calculations.)

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength | Major Contribution |

|---|---|---|---|---|

| S1 | 3.8 | 326 | 0.002 | n→π* (HOMO → LUMO) |

| S2 | 4.5 | 275 | 0.25 | π→π* (HOMO-1 → LUMO) |

Molecular Dynamics Simulations for Conformational Analysis and Dynamics

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can provide a detailed picture of the conformational landscape and dynamics of 2-(3-Pyrrolinomethyl)benzophenone.

These simulations can reveal the preferred conformations of the molecule in different environments, such as in the gas phase or in a solvent. The flexibility of the pyrrolinomethyl group and the rotational freedom of the phenyl rings can be explored, identifying the most stable arrangements and the energy barriers between them. MD simulations can also provide insights into the vibrational motions of the molecule and how these motions might influence its reactivity and spectroscopic properties. For a molecule like 2-(3-Pyrrolinomethyl)benzophenone, understanding its conformational flexibility is crucial for interpreting its biological activity, as the shape of the molecule often dictates its interaction with biological targets.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

A key application of computational chemistry is the prediction of spectroscopic parameters, which can then be compared with experimental data to validate the computational models and aid in the interpretation of experimental spectra.

For 2-(3-Pyrrolinomethyl)benzophenone, DFT calculations can be used to predict its vibrational spectrum (infrared and Raman). By calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies and their corresponding intensities can be obtained. These calculated frequencies are often scaled to account for systematic errors in the theoretical methods, and the resulting spectrum can be compared with experimental IR or Raman spectra to assign the observed vibrational modes to specific molecular motions.

Similarly, TD-DFT calculations, as mentioned earlier, can predict the UV-Vis absorption spectrum. The calculated excitation energies and oscillator strengths can be used to simulate a theoretical spectrum, which can then be compared with the experimentally measured spectrum. Discrepancies between the theoretical and experimental spectra can provide insights into solvent effects or other environmental factors that are not fully captured by the computational model.

Table 3: Comparison of Calculated and Hypothetical Experimental Spectroscopic Data for 2-(3-Pyrrolinomethyl)benzophenone (Note: The experimental data is hypothetical for illustrative purposes.)

| Spectroscopic Technique | Calculated Peak (cm⁻¹ or nm) | Hypothetical Experimental Peak (cm⁻¹ or nm) | Assignment |

|---|---|---|---|

| IR | 1685 cm⁻¹ | 1660 cm⁻¹ | C=O stretch |

| IR | 2950 cm⁻¹ | 2970 cm⁻¹ | C-H stretch (aliphatic) |

| UV-Vis | 326 nm | 330 nm | n→π* transition |

Theoretical Modeling of Reaction Pathways and Transition States

Computational chemistry can be used to explore the potential chemical reactions of 2-(3-Pyrrolinomethyl)benzophenone by modeling the reaction pathways and identifying the transition states. This is particularly useful for understanding its reactivity and for predicting the products of a chemical reaction.

Using methods like DFT, the potential energy surface of a reaction can be mapped out. This involves locating the minimum energy structures of the reactants and products, as well as the transition state structure that connects them. The energy of the transition state relative to the reactants gives the activation energy of the reaction, which is a key factor in determining the reaction rate. For 2-(3-Pyrrolinomethyl)benzophenone, theoretical modeling could be used to study reactions such as the photochemical hydrogen abstraction characteristic of benzophenones, or reactions involving the pyrroline (B1223166) ring.

Computational Approaches to Intermolecular Interactions and Self-Assembly

The study of intermolecular interactions is crucial for understanding how molecules of 2-(3-Pyrrolinomethyl)benzophenone interact with each other and with other molecules in their environment. Computational methods can provide detailed insights into the nature and strength of these interactions.

Techniques such as DFT with dispersion corrections or higher-level ab initio methods can be used to calculate the interaction energies between two or more molecules of 2-(3-Pyrrolinomethyl)benzophenone. These calculations can identify the preferred modes of interaction, such as π-π stacking between the phenyl rings or hydrogen bonding involving the pyrroline nitrogen. Understanding these intermolecular forces is essential for predicting the crystal packing of the molecule in the solid state and its self-assembly behavior in solution. Molecular dynamics simulations can also be employed to study the aggregation and self-assembly of multiple molecules over time, providing a dynamic picture of these processes.

Applications in Materials Science and Supramolecular Chemistry

Utilization as Photoinitiators in Polymer Science

Benzophenone (B1666685) and its derivatives are well-established as Type II photoinitiators. sigmaaldrich.com Upon absorption of UV light, they transition to an excited state and interact with a co-initiator, typically an amine, to generate the free radicals necessary to initiate polymerization. sigmaaldrich.comnih.govchemrxiv.org This mechanism is fundamental to their application in UV-curing for coatings, inks, and adhesives. nih.govchemrxiv.org Recent research has focused on designing novel benzophenone-based photoinitiators with enhanced properties, such as red-shifted absorption maxima and improved molar extinction coefficients, making them suitable for photopolymerization with modern light sources like LEDs. rsc.org

A significant advancement in polymer science is the ability to control polymerization in three dimensions. Traditionally, this spatial control is achieved using top-down methods like photomasks to create well-defined polymeric films. chemrxiv.orgnih.govresearchgate.net However, an innovative bottom-up approach utilizes supramolecular materials to localize the photoinitiator itself. nih.govnih.gov In this technique, benzophenone is functionalized, for example by attaching it to dipeptides. nih.govresearchgate.net These molecules can self-assemble in solution to form aggregates like worm-like micelles. nih.govchemrxiv.org Under specific conditions, such as extrusion, these assemblies can form "gel noodles" that act as structural templates. nih.govnih.govresearchgate.net

These gel noodles, containing the benzophenone photoinitiator, spatially confine the initiation sites. nih.govchemrxiv.org When exposed to UV light in the presence of monomers like acrylates, polymerization occurs specifically around the surface of the noodle templates. nih.govresearchgate.net This method allows for the fabrication of intricate designs and even hollow-core structures if the gel template is removed after polymerization. nih.govchemrxiv.org Furthermore, this localized polymerization can significantly enhance the mechanical properties of the resulting material, increasing the Young's modulus by up to two orders of magnitude. nih.govnih.govresearchgate.net

The development of supramolecular photoinitiator systems represents a sophisticated strategy for creating advanced materials. chemrxiv.org By designing molecules that combine a photoactive core (like benzophenone) with a self-assembling moiety (like diphenylalanine), researchers can create systems that form gels or other ordered structures. nih.govchemrxiv.org The effectiveness of these systems depends on the molecular design, including the linker group between the photoinitiator and the self-assembling component, which can influence properties like viscosity and the ability to form the desired supramolecular structures. nih.govchemrxiv.org

These systems offer a simple yet powerful method for localizing polymerization, fine-tuning mechanical properties, and fabricating complex architectures. nih.govresearchgate.net For instance, new multifunctional photoinitiators based on a benzophenone-triphenylamine hybrid structure have been developed for 3D printing applications, demonstrating excellent spatial resolution and high migration stability due to their high molecular weight. rsc.org

| Photoinitiator System | Key Feature | Application | Primary Finding | Reference |

| Benzophenone-functionalized dipeptides | Self-assembles into "gel noodles" | Spatially-resolved polymerization | Creates mechanically robust, hollow-core structures by templating polymerization. | nih.gov, nih.gov, researchgate.net |

| Benzophenone-triphenylamine (BT3) | High molecular weight, trifunctional | 3D Printing (with LED@405 nm) | Exhibits excellent migration stability and high photoinitiation ability. | rsc.org |

| Benzophenone-carbazole (BC) | Hybrid structure | Free radical and cationic polymerization | Enhanced molar extinction coefficients and red-shifted absorption. | rsc.org |

Integration into Organic Electronic Materials

The benzophenone core is a valuable building block for organic semiconductors due to its electron-accepting nature and stability. nih.govnih.govresearchgate.net This has led to its widespread use in the molecular design of materials for organic light-emitting diodes (OLEDs), where it can function as part of a host material or as an emitter itself. nih.govmdpi.com

OLED technology has revolutionized displays and lighting, but its efficiency is constrained by spin statistics, which dictates that 75% of electrically generated excitons are non-emissive triplet states. nih.gov Third-generation OLEDs overcome this limitation by using emitters capable of Thermally Activated Delayed Fluorescence (TADF). nih.gov The TADF mechanism harvests triplet excitons by converting them into emissive singlet excitons through a process called reverse intersystem crossing (RISC). nih.govresearchgate.net

For efficient RISC to occur, a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST) is required. nih.gov Benzophenone derivatives are excellent candidates for TADF emitters because they can be incorporated into donor-acceptor (D-A) or donor-acceptor-donor (D-A-D) molecular architectures. nih.govnih.gov In these structures, the benzophenone unit acts as the electron acceptor, and by pairing it with various electron-donating moieties, the critical ΔE_ST can be minimized. nih.govnih.gov This molecular engineering has led to the development of highly efficient metal-free TADF emitters that can achieve exceptional external quantum efficiencies (EQEs) in OLED devices. nih.govnih.gov By carefully selecting the donor groups, the emission color of these benzophenone-based TADF materials can be tuned across the visible spectrum, from deep blue to green and yellow. mdpi.comnih.gov

| Benzophenone Derivative Application | Device Type | Role | Achieved EQE | Reference |

| Green TADF Material | Green TADF OLED | Host | 25.3% | mdpi.com |

| Yellow TADF Emitter (tri-PXZ-TRZ) | Yellow TADF OLED | Emitter | 21.0% | rsc.org |

| Green TADF Emitter (D-A Structure) | Green TADF OLED | Emitter | 25.6% | mdpi.com |

| Yellow TADF Emitter (D-A Structure) | Yellow TADF OLED | Emitter | 26.7% | mdpi.com |

| White OLED Material | White OLED | Host-Emitter | 9.5% | mdpi.com |

The inherent properties of the benzophenone core make it a key component in the synthesis of organic semiconductors. nih.govmdpi.com The creation of donor-acceptor structures by linking benzophenone with electron-donating groups like triphenylimidazole results in materials with distinct semiconducting properties. rsc.org This molecular design strategy leads to a separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is characteristic of D-A systems. rsc.org

The semiconducting behavior of these derivatives is evidenced by their electrochemical and photophysical properties. mdpi.comrsc.org For example, benzophenone-based host materials for phosphorescent OLEDs have demonstrated HOMO levels ranging from -5.80 eV to -4.74 eV and LUMO levels between -2.80 eV and -1.83 eV. mdpi.com These energy levels result in wide bandgaps, which are crucial for their function as host materials. mdpi.com Furthermore, investigations into these materials include measurements of their carrier mobilities, confirming their utility as semiconductors in electronic devices. rsc.org

Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures held together by non-covalent interactions such as hydrogen bonding and van der Waals forces. wikipedia.org These assemblies are central to the field of host-guest chemistry, where a larger "host" structure encloses a smaller "guest" molecule or ion. wikipedia.org

Benzophenone derivatives have been ingeniously used to create functional supramolecular assemblies. nih.gov As discussed previously, benzophenone-functionalized dipeptides self-assemble into "gel noodle" structures that act as hosts or templates for spatially-resolved polymerization. nih.govchemrxiv.org This is a prime example of host-guest chemistry where the supramolecular host dictates the structure of the resulting polymer guest. researchgate.net

On a two-dimensional plane, molecules with similar structural motifs, like benzene-1,3,5-triyl-tribenzoic acid (BTA), can self-assemble on surfaces to form highly ordered, nanoporous honeycomb networks. mpg.de These 2D networks create well-defined nanocavities that can act as hosts to trap specific guest molecules. mpg.dersc.org The assembly process can be controlled by external stimuli like temperature, which can induce phase transformations in the host network, allowing for the controlled capture and release of the guest molecules. mpg.de This principle highlights the potential for creating dynamic host-guest systems based on the self-assembly of functionalized aromatic cores like benzophenone. mpg.dersc.org

Design of Molecular Receptors Incorporating the 2-(3-Pyrrolinomethyl)benzophenone Moiety

The design of molecular receptors for the selective binding of ions and neutral molecules is a cornerstone of supramolecular chemistry. The 2-(3-pyrrolinomethyl)benzophenone framework is a promising candidate for the development of novel molecular receptors due to the combined functionalities of its two key components.

The benzophenone unit can participate in non-covalent interactions such as π-π stacking and hydrogen bonding, which are crucial for molecular recognition. The pyrrolinomethyl group introduces a nitrogen atom that can act as a Lewis base, enabling the coordination of metal ions. This dual capability allows for the design of receptors that can simultaneously bind different types of guests or use metal coordination to pre-organize the receptor's binding cavity for enhanced selectivity.

The conformational flexibility of the pyrrolino- and methylene (B1212753) bridge allows the binding site to adapt to the size and shape of the target guest molecule. This adaptability is a desirable feature in the design of dynamic molecular receptors. By modifying the benzophenone core with additional recognition sites, it is possible to create highly selective receptors for specific analytes. For instance, the introduction of hydrogen bond donors or acceptors could lead to receptors for biologically relevant molecules.

| Feature of 2-(3-Pyrrolinomethyl)benzophenone | Role in Molecular Receptor Design | Potential Guest Molecules |

| Benzophenone Core | π-π stacking, hydrophobic interactions | Aromatic compounds, organic cations |

| Pyrrolino Nitrogen | Lewis base, metal coordination site | Transition metal ions, protons |

| Conformational Flexibility | Adaptive binding pocket | Varied small molecules and ions |

| Potential for Functionalization | Introduction of further recognition sites | Biomolecules, anions |

Table 1: Potential of 2-(3-Pyrrolinomethyl)benzophenone in Molecular Receptor Design

Self-Assembly Processes and Hierarchical Structures

Self-assembly is a process where molecules spontaneously organize into well-defined, ordered structures. Benzophenone derivatives have been shown to undergo self-assembly into complex hierarchical structures. For example, benzophenone-functionalized dipeptides can self-assemble into supramolecular gel noodles, which can act as templates for other materials. nih.govwpmucdn.comresearchgate.netrsc.org

The 2-(3-pyrrolinomethyl)benzophenone molecule possesses the necessary attributes for self-assembly. The aromatic benzophenone core can drive aggregation through π-π stacking interactions, while the pyrrolinomethyl group can engage in hydrogen bonding and dipole-dipole interactions. The amphiphilic nature of such a molecule, with a hydrophobic benzophenone part and a more polar pyrrolinomethyl group, could lead to the formation of micelles, vesicles, or other ordered aggregates in appropriate solvents.

The directionality of the interactions involving the pyrrolinomethyl group could be exploited to control the dimensionality of the resulting self-assembled structures, potentially leading to the formation of one-dimensional nanofibers, two-dimensional sheets, or more complex three-dimensional networks. The photoactive nature of the benzophenone unit could also be utilized to trigger or modify the self-assembly process through photochemical reactions, allowing for external control over the formation and properties of the resulting hierarchical structures.

Formation of Coordination Networks and Metal-Organic Frameworks (MOFs) with Benzophenone Derivatives

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. Benzophenone derivatives, particularly those functionalized with carboxylate groups, have been successfully employed as organic linkers to construct MOFs. For instance, benzophenone-4,4'-dicarboxylate has been used to create a zirconium-based MOF (Zr-bzpdc-MOF) that exhibits photoreactive properties. rsc.org

While 2-(3-pyrrolinomethyl)benzophenone in its current form is not a typical MOF linker due to the single coordination site on the pyrrolino nitrogen, it can be envisioned as a functional component within a larger, appropriately designed ligand. For example, by introducing carboxylic acid or other coordinating groups onto the benzophenone rings, the resulting ligand could be used to build MOFs where the pyrrolinomethyl group projects into the pores of the framework.

These pendant pyrrolinomethyl groups could then serve as post-synthetic modification sites, allowing for the grafting of other molecules or the introduction of catalytic centers within the MOF pores. The Lewis basicity of the nitrogen atom could also be utilized for the selective adsorption of guest molecules. Furthermore, the inherent photoactivity of the benzophenone core could be used to induce photochemical reactions within the MOF, leading to materials with tunable properties for applications in catalysis, sensing, or gas storage. rsc.org The construction of coordination networks with this ligand and various metal centers could also lead to discrete polynuclear complexes or one- and two-dimensional coordination polymers with interesting magnetic or photophysical properties.

| Benzophenone Derivative | Role in MOF/Coordination Network | Resulting Material and Properties | Reference |

| Benzophenone-4,4'-dicarboxylate | Organic Linker | Zr-bzpdc-MOF with photoreactive properties | rsc.org |

| (4-carboxypiperidyl)-N-methylenephosphonic acid and 4-sulfobenzoic acid monopotassium salt | Organic Linkers | Dual-functional Eu-MOF for sensing and proton conduction | |

| 2,6-bis((E)-4-(pyridine-3-yl)benzylidene)cyclohexanone and 5-methylisophthelic acid | Mixed Ligands | 2D MOFs for photocatalytic dye degradation |

Table 2: Examples of Benzophenone and Related Derivatives in MOFs

Development of Advanced Analytical Methodologies for 2 3 Pyrrolinomethyl Benzophenone

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for the separation, identification, and quantification of 2-(3-Pyrrolinomethyl)benzophenone. Its versatility allows for the development of tailored methods to suit various analytical needs.

Reversed-Phase HPLC for Separation and Quantification

Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for the analysis of moderately polar to nonpolar compounds like 2-(3-Pyrrolinomethyl)benzophenone. In this modality, a nonpolar stationary phase is paired with a polar mobile phase. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.

For the analysis of benzophenone (B1666685) and its derivatives, C18 columns are frequently employed due to their high resolving power and stability. nih.gov A typical mobile phase for such separations consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with the addition of modifiers like formic acid or acetic acid to improve peak shape and resolution. nih.govsielc.com The detection is commonly performed using a UV detector, as the benzophenone moiety exhibits strong absorbance in the UV region.

The development of a robust RP-HPLC method requires careful optimization of several parameters, including the organic modifier concentration in the mobile phase, the pH of the aqueous component, the column temperature, and the flow rate. Validation of the method in accordance with established guidelines ensures its accuracy, precision, linearity, and sensitivity for the quantification of 2-(3-Pyrrolinomethyl)benzophenone in various matrices.

Table 1: Illustrative RP-HPLC Parameters for Benzophenone Derivative Analysis

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Formic Acid |

| Gradient | Isocratic or Gradient Elution |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: These are representative conditions and require optimization for the specific analysis of 2-(3-Pyrrolinomethyl)benzophenone.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS)

For enhanced sensitivity and selectivity, particularly in complex sample matrices, Ultra-High Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is the method of choice. UHPLC utilizes columns with smaller particle sizes (<2 µm), leading to higher resolution, faster analysis times, and reduced solvent consumption compared to conventional HPLC. nih.gov

The coupling of UHPLC with a triple quadrupole mass spectrometer allows for highly specific detection and quantification through selected reaction monitoring (SRM). In this mode, the first quadrupole selects the precursor ion of 2-(3-Pyrrolinomethyl)benzophenone, which is then fragmented in the collision cell. The second quadrupole selects a specific product ion for detection. This process significantly reduces background noise and matrix interference. dphen1.com

Method development for UHPLC-MS/MS involves the optimization of both chromatographic and mass spectrometric parameters. This includes the selection of appropriate precursor and product ions, optimization of collision energy and other MS parameters, and the development of a suitable chromatographic separation. dphen1.comnih.gov The use of isotopically labeled internal standards is often recommended to ensure the highest accuracy and precision. nih.gov

Table 2: Key Parameters for UHPLC-MS/MS Method Development

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode |

| Precursor Ion (Q1) | The m/z of the protonated or deprotonated molecule |

| Product Ion (Q3) | The m/z of a characteristic fragment ion |

| Collision Energy | Optimized to maximize the product ion signal |

| Dwell Time | The time spent monitoring a specific SRM transition |

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful alternative for the analysis of volatile and thermally stable compounds. While some benzophenone derivatives may require derivatization to enhance their volatility, GC-MS can provide excellent separation and structural information. mdpi.com

In GC-MS analysis, the sample is vaporized and separated in a capillary column coated with a stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification. researchgate.net

For the analysis of 2-(3-Pyrrolinomethyl)benzophenone, a key consideration would be its thermal stability in the GC inlet and column. If necessary, derivatization techniques, such as silylation, can be employed to improve its chromatographic behavior. The choice of the GC column, temperature program, and MS parameters are critical for achieving optimal separation and detection.

Spectrophotometric Analytical Techniques

Spectrophotometric methods, particularly UV-Visible spectrophotometry, offer a simple and cost-effective approach for the quantification of 2-(3-Pyrrolinomethyl)benzophenone, especially in bulk form or in simple formulations. These methods are based on the principle that the compound absorbs light at a specific wavelength.

The benzophenone chromophore in the molecule is expected to exhibit a characteristic absorption maximum in the UV region. By measuring the absorbance at this wavelength and comparing it to a calibration curve prepared with known standards, the concentration of the compound can be determined.

Derivative spectrophotometry can be employed to enhance the resolution of overlapping spectra and to reduce background interference, thereby improving the accuracy and sensitivity of the analysis. This technique involves calculating the first or higher-order derivative of the absorption spectrum.

Development of Sensors and Detection Systems based on 2-(3-Pyrrolinomethyl)benzophenone Derivatives

The unique chemical structure of 2-(3-Pyrrolinomethyl)benzophenone and its derivatives can be leveraged for the development of novel chemical sensors. These sensors can be designed to detect specific analytes through various mechanisms, such as changes in fluorescence, color, or electrochemical properties upon binding.

The development of such sensors often involves immobilizing a derivative of 2-(3-Pyrrolinomethyl)benzophenone onto a solid support, such as a polymer film or nanoparticles. The interaction of the target analyte with the immobilized derivative leads to a measurable signal. Research in this area focuses on designing derivatives with high selectivity and sensitivity for the target analyte, as well as on developing robust and portable sensor platforms.

Future Directions and Emerging Research Opportunities

Exploration of Novel Synthetic Strategies for Tailored Structures

The development of advanced applications for 2-(3-Pyrrolinomethyl)benzophenone hinges on the ability to synthesize a diverse library of derivatives with precisely controlled properties. Future synthetic research will move beyond traditional methods to embrace more sophisticated and efficient strategies.

Asymmetric Synthesis: A critical frontier is the development of enantioselective syntheses to produce chiral, non-racemic versions of 2-(3-Pyrrolinomethyl)benzophenone and its derivatives. The use of chiral catalysts, such as proline and its derivatives, in Mannich-type reactions can facilitate the stereoselective formation of the pyrroline (B1223166) ring. wikipedia.org This will be instrumental in creating materials with chiroptical properties and for applications in stereospecific catalysis and recognition.

Combinatorial and Flow Chemistry: High-throughput synthesis and screening of compound libraries will accelerate the discovery of derivatives with optimized characteristics. Combinatorial chemistry approaches, which allow for the rapid generation of a multitude of structurally related compounds, can be employed to explore the effects of various substituents on the benzophenone (B1666685) and pyrroline rings. numberanalytics.com Furthermore, the adoption of continuous flow chemistry offers significant advantages in terms of scalability, safety, and process control for the synthesis of 2-(3-Pyrrolinomethyl)benzophenone and its analogs. comporgchem.com Flow reactors can enable precise control over reaction parameters, leading to higher yields and purity while minimizing waste. comporgchem.com

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Synthetic Strategies for 2-(3-Pyrrolinomethyl)benzophenone Derivatives

| Strategy | Advantages | Challenges | Potential Applications |

|---|---|---|---|

| Asymmetric Catalysis | Access to enantiomerically pure compounds, potential for novel chiroptical materials. | Catalyst development and optimization, separation of stereoisomers. | Chiral sensors, asymmetric catalysis. |

| Combinatorial Chemistry | Rapid generation of large compound libraries for high-throughput screening. | Management of large datasets, purification of individual compounds. | Drug discovery, materials science. |

| Flow Chemistry | Improved reaction control, scalability, safety, and potential for automation. | Initial setup costs, potential for clogging with solid byproducts. | Industrial-scale production, green chemistry. |

Advanced Mechanistic Probes and Real-Time Reaction Monitoring

A deeper understanding of the reaction mechanisms involved in the synthesis and function of 2-(3-Pyrrolinomethyl)benzophenone is crucial for its rational design and optimization. The use of advanced analytical techniques will be pivotal in this endeavor.

In-situ Spectroscopy: Techniques such as in-situ Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide real-time insights into the kinetics and intermediates of the synthetic reactions. acs.org This allows for the precise monitoring of reactant consumption and product formation, facilitating the optimization of reaction conditions.

Kinetic and Mechanistic Studies: Detailed kinetic studies of the Mannich reaction and other synthetic routes will help to elucidate the rate-determining steps and the influence of various parameters such as catalysts, solvents, and temperature. mdpi.com This knowledge is essential for improving reaction efficiency and selectivity.

Multiscale Modeling and Simulation for Complex Systems

Computational modeling and simulation are indispensable tools for predicting the properties and behavior of 2-(3-Pyrrolinomethyl)benzophenone in various environments. A multiscale modeling approach can bridge the gap between molecular-level interactions and macroscopic material properties.

Quantum Mechanical Calculations: Density Functional Theory (DFT) can be employed to investigate the electronic structure, spectroscopic properties, and reaction mechanisms of 2-(3-Pyrrolinomethyl)benzophenone and its derivatives. comporgchem.comresearchgate.net These calculations can provide insights into the nature of its excited states, which is crucial for understanding its photophysical behavior. nih.gov

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations can be used to study the conformational dynamics and intermolecular interactions of 2-(3-Pyrrolinomethyl)benzophenone in different solvents and within larger systems, such as polymers or metal-organic frameworks (MOFs). researchgate.netnih.gov This can help in understanding how the molecule organizes itself in the condensed phase and how this organization affects its properties.

Table 2: Computational Approaches for Studying 2-(3-Pyrrolinomethyl)benzophenone

| Method | Information Gained | Relevance to Research |

|---|---|---|

| Density Functional Theory (DFT) | Electronic structure, excited state energies, reaction pathways. | Understanding photophysics, predicting reactivity. |

| Molecular Dynamics (MD) | Conformational dynamics, intermolecular interactions, self-assembly. | Predicting material morphology, understanding solvent effects. |

Integration of 2-(3-Pyrrolinomethyl)benzophenone into Advanced Functional Materials

The unique combination of a photoactive benzophenone core and a functionalizable pyrroline ring makes 2-(3-Pyrrolinomethyl)benzophenone an attractive building block for a variety of advanced materials.

Organic Light-Emitting Diodes (OLEDs): Benzophenone derivatives are known to exhibit thermally activated delayed fluorescence (TADF), a property that is highly desirable for efficient OLEDs. mdpi.comresearchgate.netnih.gov By incorporating 2-(3-Pyrrolinomethyl)benzophenone into the emissive layer of an OLED, it may be possible to achieve high quantum efficiencies. The pyrroline moiety can be further functionalized to tune the emission color and improve charge transport properties. Bicarbazole-benzophenone derivatives have shown promise as blue TADF emitters. nih.gov

Sensors and Probes: The benzophenone unit can act as a photochemical cross-linker, allowing for the covalent attachment of the molecule to biological targets upon UV irradiation. The pyrroline nitrogen can be used to chelate metal ions or to interact with specific analytes. This dual functionality opens up possibilities for the development of novel sensors and probes for a range of applications.

Functional Polymers and MOFs: The pyrroline group can serve as a reactive handle for incorporating 2-(3-Pyrrolinomethyl)benzophenone into polymer chains or as a ligand for the construction of metal-organic frameworks. This could lead to the development of photoresponsive polymers, luminescent MOFs, and materials with tailored optical and electronic properties.

Development of Sustainable and Green Chemistry Approaches

Future research should prioritize the development of environmentally benign methods for the synthesis and application of 2-(3-Pyrrolinomethyl)benzophenone.

Green Solvents and Catalysts: The use of greener solvents, such as water or bio-based solvents, and the development of recyclable catalysts are key aspects of sustainable synthesis. rsc.org For instance, the Mannich reaction can be performed under solvent-free conditions or in aqueous media. hielscher.com

Biocatalysis: The use of enzymes as catalysts offers a highly selective and environmentally friendly alternative to traditional chemical methods. rsc.org Biocatalytic approaches could be developed for the asymmetric synthesis of chiral 2-(3-Pyrrolinomethyl)benzophenone derivatives.

Atom Economy: Synthetic strategies that maximize atom economy, such as multicomponent reactions, should be favored. The Mannich reaction itself is a good example of a multicomponent reaction that efficiently combines three starting materials into a single product. wikipedia.org

By focusing on these future directions, the scientific community can fully harness the potential of 2-(3-Pyrrolinomethyl)benzophenone, paving the way for innovations in materials science, catalysis, and sustainable chemistry.

Q & A

Q. What synthetic methodologies are optimal for synthesizing 2-(3-Pyrrolinomethyl)benzophenone, and how can reaction conditions be optimized?

The synthesis typically involves aminomethylation of benzophenone derivatives. A common approach is reacting benzophenone with paraformaldehyde and pyrrolidine under Mannich-like conditions . Optimization requires precise control of stoichiometry (e.g., 1:1.2:1 molar ratio for benzophenone:paraformaldehyde:amine), solvent selection (e.g., ethanol or THF), and temperature (60–80°C). Monitoring via TLC or HPLC ensures intermediate stability. For example, incomplete formaldehyde activation may lead to side products like unsubstituted benzophenone derivatives, necessitating purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .